Quinine hypophosphite
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Overview
Description
Quinine phosphinate is a compound that combines the well-known antimalarial agent quinine with a phosphinate group. Quinine, derived from the bark of the cinchona tree, has been used for centuries to treat malaria. The addition of a phosphinate group can potentially modify the physicochemical properties and biological activities of quinine, making quinine phosphinate a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinine phosphinate typically involves the reaction of quinine with a phosphinic acid derivative. One common method is the reaction of quinine with diethyl phosphite under acidic conditions to form quinine phosphinate. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Organic solvents like ethanol or methanol
Industrial Production Methods: Industrial production of quinine phosphinate may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Quinine phosphinate can undergo various chemical reactions, including:
Oxidation: The phosphinate group can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can modify the quinine moiety or the phosphinate group.
Substitution: The phosphinate group can participate in substitution reactions, where the phosphinate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Quinine phosphonate derivatives
Reduction Products: Reduced quinine derivatives
Substitution Products: Various substituted quinine derivatives
Scientific Research Applications
Quinine phosphinate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of quinine phosphinate involves its interaction with molecular targets in the malaria parasite. Quinine is known to inhibit hemozoin biocrystallization in the heme detoxification pathway, leading to the accumulation of toxic heme within the parasite . The phosphinate group may enhance the compound’s ability to interact with these targets, potentially increasing its efficacy.
Comparison with Similar Compounds
Quinine: The parent compound, widely used as an antimalarial agent.
Phosphonates: Compounds with similar phosphorus-containing groups, used in various biological and industrial applications.
Phosphates: Another class of phosphorus-containing compounds with diverse applications.
Uniqueness: Quinine phosphinate is unique due to the combination of the quinine moiety with the phosphinate group, which may confer enhanced biological activity and modified physicochemical properties compared to its parent compound and other similar phosphorus-containing compounds .
Properties
CAS No. |
6119-53-5 |
---|---|
Molecular Formula |
C20H25N2O4P |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphenous acid |
InChI |
InChI=1S/C20H24N2O2.HO2P/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-3-2/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H,1,2)/t13-,14-,19-,20+;/m0./s1 |
InChI Key |
JWAMXEJYDDQVAR-DSXUQNDKSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OP=O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OP=O |
Origin of Product |
United States |
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